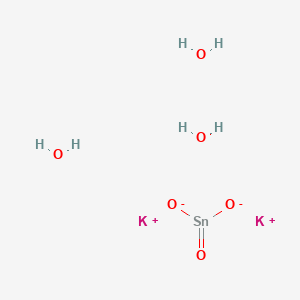

Potassium stannate trihydrate

Descripción general

Descripción

Synthesis Analysis

The preparation of potassium stannate involves reacting potassium hydroxide with tin powder, using oxygen as a catalyst under high temperature and pressure. This process has been observed in industrial tests to be feasible, stable in quality, economical, and environmentally friendly compared to traditional methods (Tang Yun-sheng, 2011).

Molecular Structure Analysis

The molecular structure of potassium stannate compounds often involves tin atoms in a trigonal pyramidal environment, as demonstrated in the crystal structure of potassium (hydrogen(bismaleato))stannate(II). This structure consists of layers of discrete moieties with potassium ions located in holes between the layers, showcasing the preference for tin to exist in a trigonal pyramidal environment (Donaldson et al., 1985).

Chemical Reactions and Properties

The reactivity of potassium stannate includes interactions with various alkali metals to form novel stannides. For example, the synthesis and characterization of novel potassium stannides have been described, highlighting the diverse reactivity and side products of reactions involving diorganodihydridostannanes with alkali metal compounds (Schollmeier et al., 2004).

Physical Properties Analysis

The physical properties of potassium stannate, such as its high temperature CO2 capture performance, have been studied. A novel potassium stannate demonstrated a CO2 uptake capacity at 700 °C, indicating its potential for reducing carbon emissions. The in-house synthesized potassium stannate showed outstanding performance in terms of CO2 uptake and stability over multiple cycles (Baird et al., 2023).

Chemical Properties Analysis

Potassium stannate's chemical properties, especially its interactions with CO2, are significant for environmental applications. The CO2 sorption process of potassium stannate, particularly the solid-state synthesized variety, is primarily dominated by chemical adsorption. This aspect is crucial for its effectiveness as a sorbent for high temperature CO2 separation (Baird et al., 2023).

Aplicaciones Científicas De Investigación

-

CO2 Capture

- Field : Environmental Science

- Application : Potassium stannate trihydrate is used as a sorbent for high-temperature CO2 capture .

- Method : The sorption capacity and kinetics of commercial tin oxide, sodium, potassium, and calcium stannates and lab-synthesized potassium stannates were tested using thermogravimetric analysis .

- Results : Commercial K2SnO3 was found to possess the largest CO2 uptake capacity (2.77 mmol CO2/g or 12.2 wt%) at 700 °C .

-

Tin Plating

-

Bronze Making

- Field : Metallurgy

- Application : Potassium stannate trihydrate is used in the process of bronze making .

- Method : It is used in the formulation of bronze plating solution .

- Results : The bronze deposit will be at least 40 Rc (based on a conversion chart because the data is usually offered in kg/mm2 microhardness) .

-

Textile Dyeing and Printing

- Field : Textile Industry

- Application : Potassium stannate trihydrate is used in the process of dyeing and printing textiles .

- Method : It is used in the formulation of dyes and inks for textile printing .

- Results : The use of potassium stannate trihydrate in textile dyeing and printing can result in vibrant and long-lasting colors .

-

Bronze Alloy Manufacturing

- Field : Metallurgy

- Application : Potassium stannate trihydrate is used in the process of making bronze alloys .

- Method : It is used in the formulation of bronze alloys, which are typically composed of copper and tin .

- Results : The use of potassium stannate trihydrate in bronze alloy manufacturing can result in high-quality bronze with desirable properties .

-

Catalyst in Chemical Reactions

- Field : Chemistry

- Application : Potassium stannate trihydrate is used as a catalyst in various chemical reactions .

- Method : It is used to speed up chemical reactions without being consumed in the process .

- Results : The use of potassium stannate trihydrate as a catalyst can result in faster and more efficient chemical reactions .

-

Ceramic Manufacturing

- Field : Ceramics Industry

- Application : Potassium stannate trihydrate is used in the process of ceramic manufacturing .

- Method : It is used in the formulation of ceramic materials, contributing to the hardness and durability of the final product .

- Results : The use of potassium stannate trihydrate in ceramic manufacturing can result in high-quality ceramics with desirable properties .

-

Glass Manufacturing

- Field : Glass Industry

- Application : Potassium stannate trihydrate is used in the process of glass manufacturing .

- Method : It is used in the formulation of glass materials, contributing to the hardness and transparency of the final product .

- Results : The use of potassium stannate trihydrate in glass manufacturing can result in high-quality glass with desirable properties .

-

Electroplating

- Field : Electrochemistry

- Application : Potassium stannate trihydrate is used in the process of electroplating .

- Method : It is used as a fast-dissolving alkaline stannous tin in the electroplating process .

- Results : The use of potassium stannate trihydrate in electroplating can result in high-quality, corrosion-resistant metal surfaces .

Safety And Hazards

Propiedades

IUPAC Name |

dipotassium;dioxido(oxo)tin;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.3H2O.3O.Sn/h;;3*1H2;;;;/q2*+1;;;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHDWDSBYOUAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

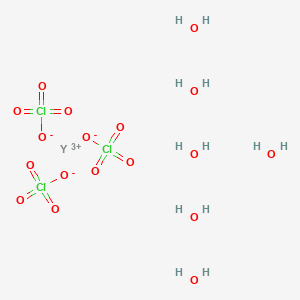

O.O.O.[O-][Sn](=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6K2O6Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium stannate trihydrate | |

CAS RN |

12125-03-0 | |

| Record name | Potassium stannate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium tin trioxide trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM STANNATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R38Y86O4SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)

![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)